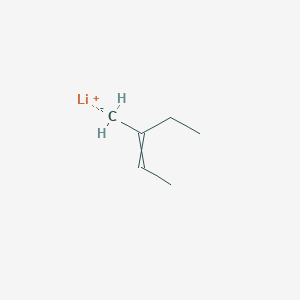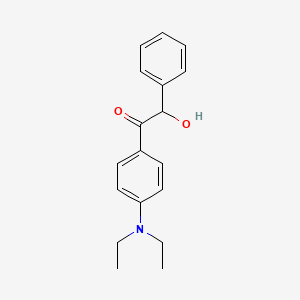![molecular formula C6H13NO3 B14513244 [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol CAS No. 62626-66-8](/img/structure/B14513244.png)
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol is a chemical compound with a unique structure that includes both an amino group and a dioxolane ring. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol typically involves the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring. The reaction conditions include maintaining a temperature of around 60-70°C and a pressure of 1-2 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Halides, alkyl derivatives
科学的研究の応用
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of [2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dioxolane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
[2-(2-Aminoethyl)-1,3-dioxane-2-yl]methanol: Similar structure but with a dioxane ring instead of a dioxolane ring.
[2-(2-Aminoethyl)-1,3-dioxolane-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol is unique due to its combination of an amino group and a dioxolane ring, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
62626-66-8 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
[2-(2-aminoethyl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c7-2-1-6(5-8)9-3-4-10-6/h8H,1-5,7H2 |
InChIキー |
GZLZSOGNJMLWCD-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CCN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


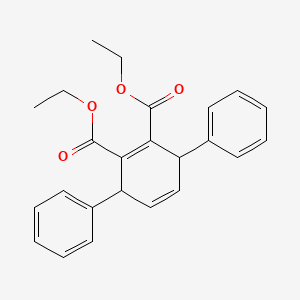
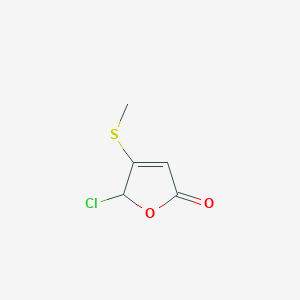
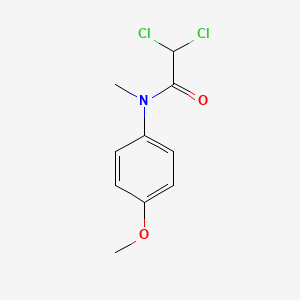
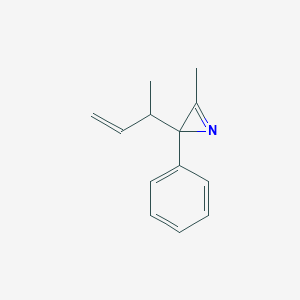
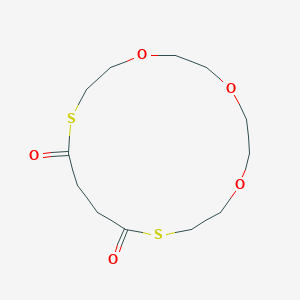
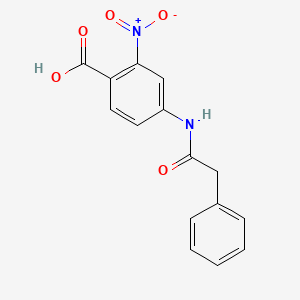
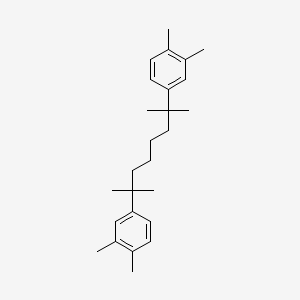
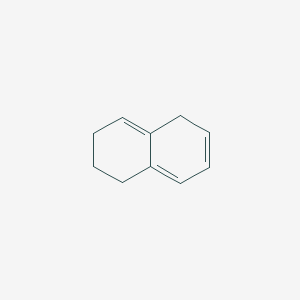
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
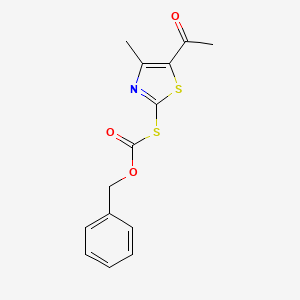
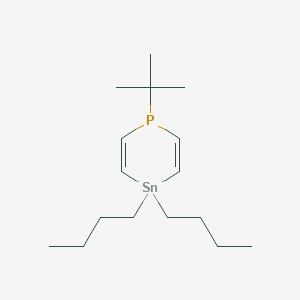
![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
